molecular formula C6H12ClNO2 B13546570 2-Cyclopropyl-2-(methylamino)aceticacidhydrochloride

2-Cyclopropyl-2-(methylamino)aceticacidhydrochloride

Cat. No.: B13546570
M. Wt: 165.62 g/mol
InChI Key: YWWGQLIUIUHINF-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-(methylamino)acetic acid hydrochloride is a chemical compound with the molecular formula C6H11NO2·HCl It is also known by its IUPAC name, N-cyclopropyl-N-methylglycine hydrochloride

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-2-(methylamino)acetic acid hydrochloride typically involves the reaction of cyclopropylamine with methyl bromoacetate, followed by hydrolysis and subsequent acidification to obtain the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2-(methylamino)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Cyclopropyl-2-(methylamino)acetic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-2-(methylamino)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropylglycine
  • N-methylglycine
  • Cyclopropylamine derivatives

Uniqueness

2-Cyclopropyl-2-(methylamino)acetic acid hydrochloride is unique due to the presence of both cyclopropyl and methylamino groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C6H12ClNO2

Molecular Weight

165.62 g/mol

IUPAC Name

2-cyclopropyl-2-(methylamino)acetic acid;hydrochloride

InChI

InChI=1S/C6H11NO2.ClH/c1-7-5(6(8)9)4-2-3-4;/h4-5,7H,2-3H2,1H3,(H,8,9);1H

InChI Key

YWWGQLIUIUHINF-UHFFFAOYSA-N

Canonical SMILES

CNC(C1CC1)C(=O)O.Cl

Origin of Product

United States

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